Product packaging for N-cyclopropyl-4-fluorobenzenesulfonamide(Cat. No.:CAS No. 425654-95-1)

N-cyclopropyl-4-fluorobenzenesulfonamide

Cat. No.: B183348
CAS No.: 425654-95-1
M. Wt: 215.25 g/mol
InChI Key: QXHJRYPFPZGNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Sulfonamide Compounds in Medicinal Chemistry and Drug Discovery

Sulfonamides, characterized by the -SO2NH- functional group, represent a cornerstone of medicinal chemistry. researchgate.netajchem-b.com Historically, they were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin. researchgate.netwikipedia.org Their therapeutic applications have since expanded significantly, with sulfonamide-based drugs now used to treat a wide range of conditions including hypertension, diabetes, and certain types of cancer. researchgate.netajchem-b.comscispace.com

The versatility of the sulfonamide group lies in its ability to act as a bioisostere for other functional groups and to participate in various biological interactions, often by inhibiting key enzymes. nih.gov This adaptability has made sulfonamides a vital scaffold in the design and synthesis of new pharmaceutical agents. researchgate.netajchem-b.com

Significance of Fluorinated Moieties in Bioactive Compounds

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance the therapeutic properties of bioactive compounds. st-andrews.ac.ukresearchgate.net The small size and high electronegativity of fluorine can profoundly influence a molecule's characteristics. st-andrews.ac.ukmdpi.com

Key effects of fluorination include:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can prolong the drug's half-life in the body. hyphadiscovery.comnih.gov

Enhanced Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and access biological targets. researchgate.netnih.gov

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a compound's ionization state and its interactions with biological receptors. nih.gov

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency. nih.gov

Role of the Cyclopropyl (B3062369) Group in Modulating Molecular Properties and Biological Interactions

The cyclopropyl group, a three-membered carbon ring, is another structural motif frequently utilized in drug design to fine-tune the properties of a molecule. fiveable.meiris-biotech.de Its unique geometry and electronic properties impart several advantageous characteristics.

Notable contributions of the cyclopropyl group include:

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can be beneficial for binding to a biological target. iris-biotech.deresearchgate.net

Metabolic Stability: Similar to fluorination, the C-H bonds on a cyclopropyl ring are stronger than those in more flexible alkyl chains, making them less susceptible to oxidative metabolism. hyphadiscovery.com

Modulation of Lipophilicity: The cyclopropyl group can influence a molecule's lipophilicity, often leading to a more favorable balance for absorption and distribution. iris-biotech.de

Enhanced Potency: By providing a rigid scaffold and influencing electronic properties, the cyclopropyl group can contribute to increased biological activity. researchgate.net

Historical Context and Current Research Trajectories for N-Cyclopropyl-4-fluorobenzenesulfonamide

While the individual components of this compound have well-established roles in medicinal chemistry, the compound itself is a subject of more recent investigation. Its synthesis is typically achieved through the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine (B47189).

Current research is actively exploring the potential biological activities of this compound and related analogs. Preliminary studies suggest potential applications in areas such as antimicrobial and anticancer research, driven by the synergistic effects of its constituent functional groups. The sulfonamide moiety provides a platform for enzyme inhibition, while the fluorine and cyclopropyl groups enhance metabolic stability and target engagement. hyphadiscovery.comnih.gov Ongoing research aims to further elucidate its mechanism of action and to synthesize and evaluate new derivatives with improved potency and selectivity for various biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2S B183348 N-cyclopropyl-4-fluorobenzenesulfonamide CAS No. 425654-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHJRYPFPZGNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358197
Record name N-cyclopropyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425654-95-1
Record name N-cyclopropyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for N-cyclopropyl-4-fluorobenzenesulfonamide

The most common and direct approach to synthesizing this compound involves the formation of the sulfonamide bond by reacting a sulfonyl chloride with cyclopropylamine (B47189). Variations of this method and alternative protocols have been developed to improve efficiency and substrate scope.

Sulfonyl Chloride Reactivity with Cyclopropylamine

The reaction between 4-fluorobenzenesulfonyl chloride and cyclopropylamine is a cornerstone of this compound synthesis. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general procedure involves dissolving 4-fluorobenzenesulfonyl chloride in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), under an inert atmosphere. acs.org A base, commonly triethylamine (B128534) or pyridine, is added to the solution, followed by the slow addition of cyclopropylamine. acs.org The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is typically isolated and purified through recrystallization. acs.org

SolventBaseYield (%)Reference
DichloromethaneTriethylamineup to 92 acs.org
TetrahydrofuranTriethylamine~85 acs.org

Table 1: Comparison of Solvent Effects on the Synthesis of this compound.

Alternative Sulfonamidation Protocols

While the direct reaction with a sulfonyl chloride is prevalent, several alternative methods for forming the sulfonamide bond have been developed, offering milder conditions or different substrate compatibilities.

One such method involves the use of cyanuric chloride as an activating agent for sulfonic acids. In this protocol, the sulfonic acid is treated with cyanuric chloride and a base, such as triethylamine, in an anhydrous solvent to form an activated intermediate. Subsequent addition of the amine yields the corresponding sulfonamide. This method provides a good to excellent yield and is performed at room temperature.

Another approach utilizes calcium triflimide [Ca(NTf₂)₂] as a Lewis acid catalyst to activate sulfonyl fluorides for reaction with amines. This method is notable for its mild conditions, proceeding at room temperature, and its tolerance of a wide range of functional groups.

Copper-catalyzed three-component reactions have also emerged as a powerful tool for sulfonamide synthesis. For instance, the reaction of arylboronic acids, nitroarenes, and a sulfur dioxide source like potassium pyrosulfite (K₂S₂O₅) in the presence of a copper catalyst can produce sulfonamides. nih.gov This method benefits from good functional group tolerance. nih.gov Similarly, a combination of photoredox and copper catalysis allows for the synthesis of sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source under ambient conditions. chemrxiv.org

MethodKey ReagentsConditionsAdvantages
Cyanuric Chloride ActivationSulfonic acid, Cyanuric chloride, TriethylamineRoom TemperatureGood to excellent yields
Calcium Triflimide CatalysisSulfonyl fluoride, Ca(NTf₂)₂, AmineRoom TemperatureMild conditions, broad scope
Copper-Catalyzed Three-Component ReactionArylboronic acid, Nitroarene, K₂S₂O₅, Cu catalystN/AGood functional group tolerance
Photoredox/Copper CatalysisAryl radical precursor, Amine, SO₂ source, Photocatalyst, Cu catalystRoom TemperatureMild conditions, broad amine scope

Table 2: Overview of Alternative Sulfonamidation Protocols.

Synthetic Routes to this compound Derivatives

The structural scaffold of this compound offers multiple sites for modification, enabling the synthesis of a diverse range of derivatives. These modifications can be targeted at the benzenesulfonamide (B165840) core, the cyclopropyl (B3062369) group, or through the introduction of new substituents via coupling reactions.

Functionalization of the Benzenesulfonamide Core

The aromatic ring of the benzenesulfonamide core is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution. The fluorine atom at the para-position and the sulfonamide group influence the regioselectivity of these reactions.

For instance, the introduction of a chloro group at the ortho-position to the fluorine atom has been reported, yielding 2-chloro-N-cyclopropyl-4-fluorobenzenesulfonamide . This highlights the potential for halogenation reactions to introduce further diversity to the benzene (B151609) ring.

Furthermore, the sulfonamide nitrogen can be alkylated or arylated. Copper-catalyzed Chan-Evans-Lam cross-coupling reactions with arylboron nucleophiles can be chemoselectively controlled to occur at either the amino or sulfonamide nitrogen by adjusting reaction parameters such as the copper source, solvent, and base. acs.org

Modifications of the Cyclopropyl Group

The cyclopropyl group, while generally stable, can undergo specific chemical transformations to introduce new functionalities. These modifications can enhance the pharmacological properties of the resulting derivatives. longdom.org

One approach involves the substitution on the cyclopropyl ring . For example, the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes has been reported, which could be adapted to modify the cyclopropyl moiety in this compound. chemrxiv.orgacs.org This method proceeds via a zinc homoenolate intermediate. chemrxiv.orgacs.org

Ring-opening reactions of the cyclopropyl group offer another avenue for derivatization. For instance, N-cyclopropyl-amides can undergo a ring-opening rearrangement in the presence of a Lewis acid like aluminum chloride to yield N-(2-chloropropyl)amides. uni.lu While this specific reaction is on an amide, similar reactivity could potentially be explored for N-cyclopropyl sulfonamides. Copper-catalyzed ring-opening reactions of arylcyclopropanes with N-fluorobenzenesulfonimide can lead to N-allylsulfonamides. nih.gov

Modification TypeKey TransformationPotential Products
SubstitutionSynthesis from substituted cyclopropylaminesDerivatives with substituents on the cyclopropyl ring
Ring-OpeningLewis acid-mediated rearrangementAcyclic sulfonamide derivatives
Ring-OpeningCopper-catalyzed reactionAllylic sulfonamide derivatives

Table 3: Strategies for Modification of the Cyclopropyl Group.

Introduction of Additional Substituents via Coupling Reactions

Cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the this compound scaffold, typically by forming new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For example, the coupling of an aryl halide derivative of this compound with a boronic acid can introduce new aryl or alkyl groups. nih.gov

Copper-catalyzed coupling reactions are also widely employed. The Chan-Evans-Lam reaction, for example, facilitates the N-arylation of sulfonamides with arylboronic acids. acs.org This reaction can be directed to the sulfonamide nitrogen under specific conditions. Additionally, copper-catalyzed coupling of sulfonamides with aryl halides, facilitated by ligands such as amino acids, provides a direct route to N-aryl sulfonamides.

Coupling ReactionCatalyst/ReagentsBond FormedTypical Substituents Introduced
Suzuki-MiyauraPalladium catalyst, Boronic acidC-CAryl, Alkyl
Chan-Evans-LamCopper catalyst, Arylboronic acidC-NAryl
Ullmann-type CouplingCopper catalyst, Aryl halideC-NAryl

Table 4: Coupling Reactions for the Synthesis of this compound Derivatives.

Application of N-Fluorobenzenesulfonimide (NFSI) in Fluorination and Amination Reactions Related to Sulfonamides

N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile and widely utilized reagent in modern organic synthesis, valued for its ability to act as both an electrophilic fluorinating agent and an amination reagent. chemicalbook.comnih.gov This dual reactivity makes it particularly relevant in the synthesis and functionalization of sulfonamide-containing molecules. NFSI is a stable, crystalline solid that is easier and safer to handle compared to many other fluorinating agents. nih.govbeilstein-journals.org

As a source of electrophilic fluorine, NFSI is employed in the fluorination of a wide range of substrates. While direct fluorination of the this compound scaffold is not prominently detailed, the reactivity of NFSI with similar structures is well-documented. For instance, it is used in the regioselective monofluorination of N-protected pyridone derivatives. researchgate.net The reagent's utility extends to the enantioselective synthesis of fluorinated compounds, such as 3′-fluorothalidomide, where NFSI is used in combination with a chiral catalyst. chemicalbook.com

Perhaps more significantly, NFSI serves as a potent aminating agent, particularly for the direct functionalization of C–H bonds. nih.gov This capability is crucial for building complex sulfonamide architectures. Palladium-catalyzed C–H amination of anilides using NFSI has been demonstrated to proceed with good yields, showcasing its role in forming C(sp²)–N bonds. chemicalbook.comnih.gov Furthermore, transition-metal-free methods have been developed for the amination of aromatic C–H bonds. For example, N-substituted indoles undergo regioselective C-3 amination with NFSI in the presence of a simple base like potassium carbonate. nih.gov NFSI also participates in copper-catalyzed aminochlorination of alkynes and alkenes, where it functions as the nitrogen source. researchgate.net

The reagent's capacity to act as both an aminating and fluorinating agent simultaneously is highlighted in palladium-catalyzed oxidative aminofluorination reactions of vinyl arenes, yielding vicinal fluoroamine products with high regioselectivity. chemicalbook.comrsc.org This transformation underscores the multifaceted nature of NFSI in generating structurally diverse sulfonamides. beilstein-journals.org

Ring-Opening Reactions of Cyclopropane (B1198618) Moieties in Sulfonamide Synthesis

The cyclopropyl group, a key feature of this compound, is a strained three-membered ring that can participate in a variety of ring-opening reactions. This reactivity is driven by the release of inherent angle and torsional strain, making cyclopropanes valuable synthetic building blocks. rsc.orgrsc.org In the context of sulfonamide synthesis, these reactions provide a pathway to linear, functionalized structures that would be otherwise challenging to access.

The ring-opening of cyclopropanes can be initiated by various reagents and catalysts. For example, acid-catalyzed isomerization of 1-(1'-cycloalkenyl)cyclopropyl sulfonates occurs under mild conditions. nih.gov Palladium catalysis can also be used to achieve ring-opening, as seen in the reaction of 1-(1'-cycloalkenyl)cyclopropyl tosylates to form substituted 1,3-dienylamines. nih.gov The high p-character of the C-C bonds in the cyclopropane ring allows it to undergo cleavage, leading to the formation of acyclic structures. rsc.orgyoutube.com

In donor-acceptor (D-A) cyclopropanes, the ring is polarized, facilitating nucleophilic attack and subsequent ring-opening. acs.org While this compound itself is not a classical D-A cyclopropane, the principles of ring-opening can be applied to related cyclopropyl-containing intermediates in sulfonamide synthesis. For instance, cyclopropyl amides can be activated and undergo ring-expansion to yield N-substituted pyrrolidin-2-ones. acs.org These reactions demonstrate how the cyclopropyl moiety can be used as a masked linear synthon, which is revealed through a specific chemical transformation. The stereospecificity of these ring-opening reactions has also been demonstrated, allowing for the synthesis of chiral products from enantioenriched cyclopropane starting materials. acs.org

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. rsc.orgrsc.org These reactions are prized for their high step- and atom-economy. An unprecedented copper-catalyzed four-component reaction has been developed that involves arylcyclopropanes, nitriles, carboxylic acids, and N-fluorobenzenesulfonimide (NFSI), representing the first example of a four-component reaction of non-donor-acceptor cyclopropanes. rsc.org This methodology allows for the efficient synthesis of a wide range of imide derivatives under mild conditions. rsc.org

In this reaction, the arylcyclopropane undergoes a ring-opening, and the resulting fragments are functionalized by the other components. The reaction tolerates a variety of functional groups on each of the reactants. For instance, arylcyclopropanes with both electron-donating and electron-withdrawing groups can be used successfully. rsc.org A diverse array of carboxylic acids, including aliphatic and drug-derived acids, can participate, demonstrating the potential for late-stage functionalization of complex molecules. rsc.org The nitrile component is also versatile, with both alkyl and aryl nitriles being suitable substrates. rsc.org

The table below summarizes the scope of this four-component reaction, illustrating the variety of imide products that can be synthesized.

Arylcyclopropane (1)Carboxylic Acid (3)Nitrile (R-CN)Product (Imide)Yield (%)
PhenylcyclopropaneBenzoic acidAcetonitrile4a99
4-ChlorophenylcyclopropaneBenzoic acidAcetonitrile4b91
4-tert-ButylphenylcyclopropaneBenzoic acidAcetonitrile4d80
Phenylcyclopropane4-Methoxybenzoic acidAcetonitrile5b99
PhenylcyclopropaneIsoxepac (drug molecule)Acetonitrile5p62
PhenylcyclopropaneBenzoic acidBenzonitrile7e99
PhenylcyclopropaneBenzoic acidCyclopropylacetonitrile7d55

This powerful MCR provides a direct route to complex imide structures that are related to the this compound scaffold, highlighting the utility of combining cyclopropane ring-opening chemistry with the reactivity of NFSI.

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral sulfonamides is of significant interest due to the prevalence of this functional group in pharmacologically active molecules. While specific methods for the direct asymmetric synthesis of this compound are not extensively reported, general strategies for creating chiral sulfonamide derivatives are applicable. These methods often focus on creating stereocenters adjacent to the sulfonamide nitrogen or establishing axial chirality.

One prominent approach is the catalytic enantioselective synthesis of N-C axially chiral sulfonamides. mdpi.com This has been achieved through the palladium-catalyzed N-allylation of secondary sulfonamides bearing a sterically hindered aryl group on the nitrogen atom (Tsuji-Trost allylation). mdpi.comelsevierpure.com Using a chiral palladium catalyst, such as one derived from the (S,S)-Trost ligand, allows for the enantioselective formation of rotationally stable N-C axially chiral N-allylated sulfonamides with high enantiomeric excess (up to 95% ee). mdpi.comelsevierpure.com

Another strategy involves asymmetric multicomponent reactions. A three-component reaction of sulfonamides, diazo compounds, and imines, cooperatively catalyzed by a rhodium complex and a chiral phosphoric acid, provides a rapid route to enantiomerically enriched sulfonamides bearing two adjacent chiral carbons with excellent diastereoselectivity and enantioselectivity. researchgate.net

Furthermore, the inherent chirality of certain building blocks can be used to direct the stereochemical outcome of a reaction. For example, the Castagnoli–Cushman reaction (CCR) of imines derived from chiral sulfonimidamides can be used to synthesize complex N-sulfonimidoyl lactams. acs.org The chirality at the sulfur atom of the sulfonimidamide influences the diastereoselectivity of the reaction, allowing for the divergent synthesis of different stereoisomers. acs.org These examples of stereoselective synthesis illustrate the potential pathways for generating chiral derivatives related to the this compound core structure. acs.org

Biological Activity and Therapeutic Potential Investigations

Antimicrobial Activity Studies

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. While specific studies on N-cyclopropyl-4-fluorobenzenesulfonamide are not extensively documented, the broader classes of N-substituted benzenesulfonamides and cyclopropane-containing compounds have demonstrated notable antimicrobial properties.

A variety of N,N-disubstituted taurinamidobenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. nih.gov Certain derivatives displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. nih.gov Notably, Enterococcus faecalis was found to be particularly susceptible to several compounds in this class. nih.gov The structural modifications, such as the substitution of a chloro atom for a fluoro atom, were observed to impact the antibacterial efficacy. nih.gov

Furthermore, a series of amide derivatives containing a cyclopropane (B1198618) moiety have been designed and synthesized, showing moderate in vitro activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. figshare.comresearchgate.net Some of these compounds exhibited excellent antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC80) of 16 μg/mL. figshare.comresearchgate.net Molecular docking studies have suggested that these compounds may exert their antifungal effects by binding to the potential drug target CYP51 protein. figshare.comresearchgate.net

Compound TypeTarget OrganismActivity
N,N-disubstituted taurinamidobenzenesulfonamidesEscherichia coli, Staphylococcus aureus, Enterococcus faecalisAntibacterial
Cyclopropane-containing amide derivativesStaphylococcus aureus, Escherichia coli, Candida albicansAntibacterial and Antifungal

Antiviral Efficacy Assessment

The antiviral potential of compounds structurally related to this compound has also been a subject of investigation. Both the benzenesulfonamide (B165840) and cyclopropane moieties have been incorporated into novel molecules with the aim of discovering new antiviral agents.

For instance, novel benzenesulfonamide-based spirothiazolidinones have been synthesized and evaluated for their in vitro antiviral activity against several influenza virus strains, including A/H1N1 and A/H3N2, as well as other viruses like herpes simplex virus type 1 (HSV-1). ourbiochemistry.com Certain derivatives with specific substitutions on the spiro ring showed activity against influenza A/H1N1 virus with EC50 values in the range of 35–45 µM. ourbiochemistry.com

Additionally, a series of novel cyclopropyl (B3062369) nucleosides and their phosphonate analogues were designed and synthesized as potential antiviral agents. nih.gov These compounds were evaluated for their activity against a range of viruses, including HIV-1, HSV-1, HSV-2, and human cytomegalovirus (HCMV). nih.gov The incorporation of the cyclopropyl group is a key feature of these potential antiviral candidates. nih.gov

Compound ClassVirusPotency (EC50)
Benzenesulfonamide-based spirothiazolidinonesInfluenza A/H1N135–45 µM
Cyclopropyl nucleoside analoguesHIV-1, HSV-1, HSV-2, HCMVVarious

Anticancer and Antitumor Research

The field of oncology has seen significant interest in benzenesulfonamide derivatives due to their diverse mechanisms of anticancer activity. These mechanisms include the disruption of the cell cycle, inhibition of angiogenesis, and interference with microtubule assembly. nih.gov

Several novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov One derivative, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, demonstrated higher antiproliferative activity against certain breast cancer and neuroblastoma cell lines than the established anticancer drug etoposide. nih.gov Furthermore, some pentafluoro derivatives exhibited greater antiproliferative activity against human leukemia and breast adenocarcinoma cells than doxorubicin. nih.gov

In a different study, a series of 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide derivatives were synthesized and evaluated for their in vitro anticancer activity against lung, cervical, breast, and prostate cancer cell lines. Several of these compounds showed potent activity, with IC50 values in the low micromolar range.

Compound SeriesCancer Cell LinesPotency (IC50)
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamidesBreast cancer, Neuroblastoma, Leukemia, Breast adenocarcinomaMore potent than etoposide and doxorubicin in some cases
3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamidesLung, Cervical, Breast, Prostate1.98 to 2.72 µM for potent compounds

Anti-inflammatory and Immunomodulatory Investigations

Benzenesulfonamide derivatives have also been explored for their potential as anti-inflammatory agents. A study on novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine revealed their ability to suppress pro-inflammatory mediators. In a rat model of carrageenan-induced paw edema, these compounds demonstrated significant anti-inflammatory effects. The study also investigated their effect on erythrocyte membrane stability, suggesting that their anti-inflammatory activity may be partly due to the prevention of lysosomal membrane damage.

Another class of compounds, pyridazinone substituted benzenesulfonamides, have been identified as multi-target anti-inflammatory agents. These compounds have shown the ability to inhibit carbonic anhydrase, COX-2, and 5-LOX enzymes. In vivo studies have indicated that these derivatives possess significant anti-inflammatory and analgesic properties, with some compounds showing superior and more rapid effects compared to celecoxib.

Enzyme Inhibition Profiling

The ability of this compound and related compounds to inhibit specific enzymes is a key area of research for understanding their therapeutic potential.

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. A series of propynyl-substituted benzenesulfonamide derivatives have been synthesized and identified as potent dual inhibitors of PI3K and mTOR. One compound, in particular, demonstrated significant tumor growth inhibition in a hepatocellular carcinoma xenograft model, highlighting its potential as a therapeutic candidate.

Another study focused on the optimization of an arylsulfonamide scaffold, leading to the identification of a potent dual PI3K/mTOR inhibitor, NSC765844. This compound exhibited effective cytotoxic activity and has been marked as a promising candidate for further preclinical and clinical investigation.

Inhibition of oxidative phosphorylation (OXPHOS) is an emerging strategy for targeting cancers that are reliant on aerobic metabolism. A series of benzene-1,4-disulfonamides have been discovered and optimized as novel OXPHOS inhibitors. nih.gov The initial hit compound was identified through a phenotypic screen for cytotoxicity in a galactose-containing medium, which forces cells to rely on mitochondrial respiration. Subsequent optimization led to the discovery of compounds with nanomolar inhibition of complex I of the electron transport chain. nih.gov

Furthermore, studies have shown that sulfonamides can act as inhibitors of mitochondrial carbonic anhydrase isozymes VA and VB, which play a role in metabolic energy conversion. The inhibition of these enzymes was found to affect the metabolism of pyruvate, acetate, and succinate, with pyruvate metabolism being the most significantly impacted. This suggests that designed sulfonamide analogues could potentially be used to modulate metabolic pathways. Additionally, bis-sulfonamides have been identified as novel inhibitors of mitochondrial NADH-quinone oxidoreductase (Complex I). nih.gov

Ion Channel Modulation (e.g., NaV1.7)

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain perception, and its modulation is a key strategy in the development of new analgesics. esrf.fr Compounds containing an aryl sulfonamide moiety have been successfully developed as potent and selective inhibitors of the NaV1.7 channel. esrf.frresearchgate.net These inhibitors often target the voltage-sensor domain (VSD) of the channel, a region that confers isoform selectivity, which is a desirable property to avoid off-target effects on cardiac (NaV1.5) or muscle (NaV1.4) sodium channels. esrf.frnih.gov

While the 4-fluorobenzenesulfonamide group is a component of this compound, specific research data detailing the direct interaction or modulatory activity of this particular compound on NaV1.7 or other ion channels is not extensively available in publicly accessible literature.

Other Enzymatic Target Interactions

The investigation into the specific enzymatic targets of this compound is an area with limited publicly available data. While the cyclopropyl and sulfonamide functional groups are present in molecules designed to inhibit various enzymes, dedicated studies identifying and characterizing the enzymatic interactions of this compound itself are not prominent in the current body of scientific research.

Effects on Cellular Processes

Research has been conducted on derivatives of this compound, particularly those incorporating a cyclopropyl amide moiety, for their effects on osteoclast differentiation. nih.gov Osteoclasts are specialized cells responsible for bone resorption, and their overactivity contributes to bone diseases like osteoporosis. nih.govresearchgate.net The differentiation of these cells is critically regulated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL). nih.gov

In a study investigating novel compounds, a derivative synthesized from a cyclopropyl amide and a piperazine sulfonamide structure was identified as a potent inhibitor of RANKL-induced osteoclastogenesis in vitro. nih.gov The most effective compound from this series, derivative 5b , demonstrated a dose-dependent inhibition of osteoclast formation. nih.gov

Inhibitory Activity of Derivative 5b on Osteoclast Differentiation
CompoundTarget ProcessCell LineIC₅₀ (µM)Reference
Derivative 5b (N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide)RANKL-induced Osteoclast DifferentiationPrimary Murine Osteoclast Cells0.64 nih.gov

The inhibitory effects on osteoclast differentiation are a direct result of modulating key cellular signaling pathways. The process of osteoclastogenesis is governed by a cascade of signaling events initiated by RANKL binding to its receptor, RANK. mdpi.com This leads to the activation of transcription factors such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos, which are master regulators of osteoclast development. nih.govuzh.ch

Studies on the active derivative of this compound showed that its administration led to a decrease in the expression levels of well-established gene and protein markers specific to osteoclasts. nih.gov This finding strongly suggests that the compound interferes with the RANKL signaling pathway, ultimately suppressing the expression of crucial transcription factors like NFATc1 and other downstream targets necessary for osteoclast maturation and function. nih.govnih.gov

Exploration in Other Disease Areas

Based on the available research, the primary therapeutic area explored for derivatives of this compound is in bone metabolic disorders. The demonstrated ability to inhibit osteoclast differentiation and function positions these compounds as potential candidates for the treatment of diseases characterized by excessive bone resorption, such as osteoporosis. nih.govnih.gov There is limited information in the scientific literature regarding the exploration of this compound or its direct derivatives in other disease contexts.

Structure Activity Relationship Sar Studies and Rational Design

Elucidation of Key Structural Features for Biological Efficacy

The biological activity of molecules incorporating the N-cyclopropyl-4-fluorobenzenesulfonamide moiety is finely tuned by the interplay of its three main components: the fluorinated benzene (B151609) ring, the cyclopropyl (B3062369) group, and the central sulfonamide linker. SAR studies aim to systematically dissect the contribution of each part to optimize potency, selectivity, and drug-like properties.

The 4-fluoro substitution on the benzene ring is a critical design element. Fluorine, being the most electronegative element, can significantly alter the properties of the molecule. Its small size allows it to act as a hydrogen isostere, while its electron-withdrawing nature can modulate the acidity of the sulfonamide N-H proton, potentially influencing binding interactions and solubility. Furthermore, the C-F bond is highly stable, making the para-position resistant to oxidative metabolism, which can improve the metabolic half-life of the compound. cambridgemedchemconsulting.com

While specific SAR data for substitutions on the 4-fluorophenyl ring of this compound within the context of IRAK4 inhibitors is not extensively published, general principles and data from related series highlight the sensitivity of kinase inhibitors to modifications in this region. For instance, in a series of imidazopyridine-based IRAK1/4 inhibitors, substitution at an analogous aromatic position showed that fluorine was detrimental to activity, whereas chlorine or a cyclopropyl group improved potency. nih.gov This suggests that both electronic and steric factors are critical for optimal interaction within the target's binding pocket.

To illustrate the typical investigation of substitution patterns, a hypothetical SAR table is presented below. Such studies are crucial for defining the optimal electronic and steric profile for the phenyl ring.

Table 1: Illustrative SAR of Benzene Ring Substitutions
Compound IDSubstitution (R)Relative PotencyRationale for Change
1a4-F1.0 (Baseline)Reference compound
1b4-Cl~1.2Evaluate impact of larger, less electronegative halogen
1c4-CH₃~0.5Assess effect of electron-donating group
1d4-OCH₃~0.3Introduce larger, electron-donating group with H-bond acceptor
1e3-F~0.1Probe for positional sensitivity of fluoro group
1fH~0.2Determine necessity of halogen substituent

The cyclopropyl group is not merely a simple alkyl substituent; it is a versatile tool in medicinal chemistry that imparts significant conformational and metabolic advantages. drughunter.com Its rigid, three-membered ring structure introduces a defined conformational constraint on the sulfonamide nitrogen, which can help to pre-organize the molecule into a bioactive conformation for optimal binding to its target, thereby reducing the entropic penalty upon binding.

Key contributions of the cyclopropyl moiety include:

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to increased compound stability and a longer duration of action.

Potency and Selectivity: In the context of IRAK1/4 inhibitors, SAR studies have shown that a cyclopropyl group at a key position on a heterocyclic core can be optimal for potency. nih.gov While the cyclopropyl group itself enhanced inhibition, increasing its steric bulk with a methylcyclopropyl substituent led to a decrease in activity, demonstrating a well-defined pocket size. nih.gov

Vectorial Orientation: The defined geometry of the cyclopropyl group provides a precise vector for positioning the attached benzenesulfonamide (B165840) group within a binding pocket, allowing for specific and optimized interactions with protein residues.

In many applications, the this compound group is tethered to a larger heterocyclic scaffold, such as a pyrazolopyrimidine, which is crucial for kinase hinge-binding. nih.govnih.govosti.gov In this arrangement, the sulfonamide acts as a key linker. SAR studies on these complex molecules have revealed that while the sulfonamide portion provides critical interactions, modifications to the peripheral heterocyclic core are essential for achieving high potency and selectivity.

Correlation of Lipophilicity with Biological Activity and Cell Permeability

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter in drug design. It influences solubility, cell permeability, plasma protein binding, and metabolism. For kinase inhibitors containing the benzenesulfonamide motif, finding an optimal lipophilicity range is a frequent challenge. While a certain degree of lipophilicity is required for membrane traversal and target engagement, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.

Studies on sulfonamide-containing inhibitors have directly linked reductions in lipophilicity to improvements in desirable drug-like properties. For instance, a focused effort to reduce the lipophilicity of tertiary sulfonamide RORc inverse agonists resulted in improved aqueous solubility and cellular permeability. nih.gov Similarly, SAR analysis of novel inhibitors for osteoclast differentiation, which contained a piperazine sulfonamide, determined that the inhibitory effect was dependent on the compound's lipophilicity. nih.gov In the development of IRAK4 inhibitors, a key strategy involved identifying molecular regions contributing to high polarity (and thus low permeability) and modifying them through SAR to achieve a balance between potency and a more favorable cLogD. nih.gov

The relationship between calculated lipophilicity (cLogP) and cell permeability for a series of hypothetical analogs is shown in the table below.

Table 2: Correlation of Lipophilicity with Cell Permeability
Compound IDKey ModificationcLogPCell Permeability (Papp, 10⁻⁶ cm/s)Biological Activity (IC₅₀, nM)
2aBaseline Scaffold4.80.5 (Low)15
2bAdded Polar Group (e.g., -OH)3.55.2 (Moderate)25
2cRemoved Lipophilic Group2.911.8 (High)40
2dExtended Alkyl Chain5.50.2 (Low)12

This data illustrates a common trend where reducing lipophilicity from a high starting point can improve permeability, although it may sometimes come at the cost of slightly reduced potency, requiring a careful balancing act during lead optimization.

Bioisosteric Replacements for Enhanced Potency and Selectivity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization. researchgate.net It can be used to improve potency, enhance selectivity, alter pharmacokinetics, or circumvent existing patents. For the this compound moiety, several bioisosteric replacements can be considered.

Sulfonamide Group Replacements: The sulfonamide group is a hydrogen bond donor and acceptor with a specific tetrahedral geometry. Common bioisosteres include reversed sulfonamides, sulfoximines, or even non-sulfur-containing groups like N-acylsulfonamides, which can modulate acidity and binding properties. osti.gov

Fluorinated Benzene Ring Replacements: The phenyl ring serves as a scaffold to position the key substituents. Saturated, rigid bicyclic structures are increasingly used as bioisosteres for phenyl rings to improve physicochemical properties. enamine.net For example, replacing a phenyl ring with a bicyclo[1.1.1]pentane (BCP) or a 2-oxabicyclo[2.2.2]octane can decrease lipophilicity and increase aqueous solubility and metabolic stability while maintaining the correct geometric orientation of substituents. enamine.net

Cyclopropyl Group Replacements: The cyclopropyl group itself is often considered a bioisostere for a gem-dimethyl group or an alkene. In SAR studies, it can be replaced with other small cycloalkanes (e.g., cyclobutyl) or branched alkyl groups (e.g., isopropyl) to probe the steric limits of the binding pocket.

Conformational Analysis in SAR Derivation

Understanding the three-dimensional structure of a ligand bound to its target is paramount for rational drug design. For IRAK4 inhibitors, X-ray co-crystal structures have provided critical insights into the binding mode and have guided SAR efforts. nih.govosti.govnih.gov These studies reveal that inhibitors often bind in the ATP-binding pocket, forming key hydrogen bonds with the "hinge" region of the kinase (e.g., with the backbone of residues Met265 and Val263). osti.gov

The conformation of the inhibitor is crucial. The this compound moiety often adopts a specific orientation to place the fluorophenyl ring in a hydrophobic pocket and the sulfonamide oxygens in positions to form favorable interactions. Conformational analysis reveals that IRAK4 is a flexible protein that can exist in multiple states, such as "DFG-in" (active) and "DFG-out" (inactive) conformations. nih.gov Different inhibitor chemotypes can be designed to stabilize one of these specific conformations, leading to improved selectivity and novel mechanisms of action.

The rigidity of the cyclopropyl group and its influence on the orientation of the sulfonamide bond are key elements in achieving the correct bound conformation. Computational modeling and analysis of protein-ligand crystal structures allow medicinal chemists to understand why certain substitutions enhance potency (e.g., by forming a new hydrogen bond or improving hydrophobic packing) while others diminish it (e.g., by introducing a steric clash), providing a powerful tool for deriving meaningful SAR. nih.govmdpi.com

Scaffold Diversity and Analogue Library Synthesis for SAR Expansion

To comprehensively map the SAR of a lead compound, medicinal chemists often employ strategies of scaffold diversification and analogue library synthesis. This involves systematically modifying different parts of the molecule to probe the chemical space around the core structure. While specific, extensive public-domain research on analogue libraries solely derived from this compound is not widely available, related studies on molecules incorporating similar moieties illustrate the principles of this approach.

A pertinent example can be found in the development of novel inhibitors of RANKL-mediated osteoclast differentiation. In this research, a series of nine new derivatives were synthesized that incorporated both a cyclopropyl amide and a piperazine sulfonamide functional group. nih.gov The core scaffold was designed to explore the chemical space around these key moieties to establish a clear SAR.

The synthesis of this analogue library allowed researchers to investigate how different substituents on the benzenesulfonamide portion of the molecule influenced biological activity. After screening these compounds for their anti-osteoclast differentiation activity, a preliminary SAR was established. The findings indicated that the inhibitory effect of these compounds against osteoclastogenesis was dependent on the lipophilicity of the molecule. nih.gov

One derivative, designated as 5b, emerged from this library as the most potent inhibitor of RANKL-induced osteoclast cells in a dose-dependent manner. nih.gov This compound was also effective in suppressing F-actin ring formation and the bone resorption activity of osteoclasts in vitro. nih.gov The success of this targeted library synthesis underscores the importance of scaffold diversity in expanding the SAR and identifying analogues with enhanced biological activity.

The general approach to synthesizing such a library would involve a modular synthetic route, allowing for the facile introduction of diverse chemical groups at specific positions on the scaffold. For instance, a common precursor containing the N-cyclopropylbenzamide moiety could be reacted with a variety of substituted benzenesulfonyl chlorides to generate a library of analogues with different electronic and steric properties on the sulfonamide portion of the molecule.

Below is a representative data table illustrating the kind of information that would be generated from such a study. Please note that this table is a conceptual representation based on the described research, as the full dataset for all nine compounds is not publicly detailed.

Compound IDR-Group on Benzenesulfonyl MoietyLipophilicity (Conceptual)In Vitro Activity (Conceptual IC50)
5a -HLowModerate
5b -CF3HighHigh (IC50 = 0.64 µM) nih.gov
5c -ClModerate-HighModerate-High
5d -OCH3ModerateModerate
5e -CH3ModerateModerate

This systematic approach of generating and screening focused libraries of analogues is crucial for expanding the SAR and provides a rational basis for the design of next-generation compounds with improved therapeutic potential.

Mechanistic Investigations of Biological Action

Identification and Validation of Molecular Targets

At present, specific molecular targets for N-cyclopropyl-4-fluorobenzenesulfonamide have not been definitively identified in publicly available research. While the presence of a sulfonamide functional group is common in a variety of therapeutic agents known to target enzymes such as carbonic anhydrases, cyclooxygenases, and various proteases, dedicated studies to identify the specific protein interactions of this particular compound are lacking. The cyclopropyl (B3062369) and 4-fluorophenyl moieties suggest that it may exhibit unique binding properties compared to other sulfonamides. Future research employing techniques such as affinity chromatography, pull-down assays with tagged versions of the compound, and computational target prediction will be crucial in identifying its primary molecular targets.

Characterization of Binding Modes and Affinities

In the absence of identified molecular targets, the binding modes and affinities of this compound remain uncharacterized. Once a target is validated, biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) will be essential to determine the precise interactions between the compound and its target protein. Computational docking studies could also provide initial hypotheses regarding its binding orientation and key interacting residues, which would then require experimental validation.

Elucidation of Downstream Signaling Pathway Modulation

The effect of this compound on downstream signaling pathways is contingent on the identification of its molecular target(s). Should the compound be found to inhibit a particular kinase, for instance, subsequent studies would focus on the phosphorylation status of that kinase's substrates and the activity of downstream effectors. Similarly, if it targets a receptor, the modulation of second messenger systems (e.g., cAMP, Ca2+) and the activation or inhibition of associated signaling cascades would need to be investigated. Currently, there is no published data on the impact of this compound on any specific signaling pathway.

Investigation of Cellular Uptake, Distribution, and Intracellular Localization

The cellular permeability and subcellular distribution of this compound have not yet been reported. Understanding how the compound enters cells (e.g., passive diffusion, active transport) and where it accumulates (e.g., cytoplasm, nucleus, mitochondria) is fundamental to understanding its mechanism of action. Techniques such as fluorescently labeling the compound for visualization by confocal microscopy or using cell fractionation and subsequent analysis by mass spectrometry could provide these critical insights.

Metabolic Stability and Degradation Pathway Analysis in Biological Systems

The metabolic fate of this compound is an area requiring investigation. In vitro studies using liver microsomes or hepatocytes would be the standard approach to assess its metabolic stability and identify potential metabolites. The presence of the cyclopropyl group can sometimes lead to mechanism-based inhibition of cytochrome P450 enzymes, a possibility that would need to be explored. The 4-fluorophenyl group is a common feature in medicinal chemistry used to block metabolic oxidation at that position, suggesting that metabolism may occur elsewhere on the molecule.

ParameterValue
In vitro metabolic half-life (t½)Data not available
Primary metabolic pathwaysData not available
Major metabolitesData not available

Investigation of Off-Target Effects and Selectivity Mechanisms

A comprehensive understanding of the selectivity of this compound is crucial for its potential development as a therapeutic agent. Once a primary target is identified, screening against a panel of related and unrelated proteins would be necessary to assess its selectivity profile. The structural features of the compound, including the specific arrangement of the cyclopropyl and fluorophenyl groups in relation to the sulfonamide core, will likely play a significant role in determining its binding specificity and any potential off-target effects. Without an identified primary target, such investigations remain speculative.

Computational and Theoretical Chemistry Applications

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For N-cyclopropyl-4-fluorobenzenesulfonamide, molecular docking simulations can be employed to identify potential biological targets by screening it against libraries of protein structures.

The process involves generating a three-dimensional structure of this compound and then computationally placing it into the binding sites of various proteins. A scoring function is used to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). Lower binding energy values suggest a more favorable interaction.

Virtual screening takes this a step further by docking a library of compounds, which could include this compound and its analogs, against a specific protein target or a panel of targets. This high-throughput method helps in identifying "hit" compounds that are likely to be active. For instance, sulfonamide derivatives are known to target enzymes like carbonic anhydrases and cyclooxygenases. A virtual screening campaign could assess the potential of this compound to inhibit these or other enzymes. The interactions are typically stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces. The sulfonamide moiety, for example, is a well-known zinc-binding group in metalloenzymes.

Table 1: Representative Molecular Docking Results for a Sulfonamide Analog

Target Protein PDB ID Ligand Binding Energy (kcal/mol) Interacting Residues
Carbonic Anhydrase IX 5FL4 N-(4-sulfamoylphenyl)acetamide -7.2 HIS94, HIS96, HIS119, THR199, ZN701
Cyclooxygenase-2 (COX-2) 5KIR Celecoxib (a sulfonamide drug) -11.5 HIS90, ARG513, PHE518, VAL523

Note: This table presents docking results for analogous sulfonamide-containing compounds to illustrate the typical outputs of such studies, as specific data for this compound is not publicly available. The binding energy and interacting residues would be unique to the specific ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are mathematical equations that correlate physicochemical properties or structural features (descriptors) of molecules with their activity.

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC50 values) is required. Various molecular descriptors would be calculated for each compound, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (LogP).

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build the model. A robust QSAR model for sulfonamide derivatives could predict the activity of this compound and guide the synthesis of new, more potent analogs. ekb.eg The quality of a QSAR model is assessed by statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). medwinpublishers.com

Table 2: Example of a QSAR Model for Anticonvulsant Sulfonamides

Statistical Parameter Value Description
R² (Squared Correlation Coefficient) 0.91 Indicates that 91% of the variance in the biological activity is explained by the model.
Q² (Cross-validated R²) 0.85 A measure of the predictive power of the model, obtained through internal validation.
F-test (Fischer's value) 75.3 Indicates the statistical significance of the model.

This table illustrates typical validation parameters for a QSAR model based on studies of other sulfonamide series.

In Silico Prediction and Optimization of Pharmacokinetic and Pharmacodynamic Properties

In silico tools play a crucial role in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. jonuns.comnih.gov These predictions help in the early identification of compounds with poor pharmacokinetic profiles, thus reducing the attrition rate in later stages of drug development. For this compound, various ADMET parameters can be computationally estimated.

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be predicted. Lipinski's Rule of Five is a commonly used filter to assess "drug-likeness" and oral bioavailability.

Distribution: The volume of distribution (VDss) and plasma protein binding (PPB) can be estimated.

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition or substrate specificity is vital to foresee potential drug-drug interactions.

Excretion: Renal clearance and total clearance can be computationally modeled.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition) are critical for safety assessment. researchgate.net

These predictions are based on models built from large datasets of experimental data. The results can guide the chemical modification of this compound to optimize its ADMET profile, for example, by altering its lipophilicity or introducing metabolic blockers. frontiersin.org

Table 3: Predicted ADMET Properties for a Fluorobenzenesulfonamide Analog

ADMET Property Predicted Value/Classification Significance
Human Intestinal Absorption High Good potential for oral absorption.
Caco-2 Permeability Moderate Suggests moderate ability to cross the intestinal barrier.
CYP2D6 Inhibitor No Low risk of metabolic drug-drug interactions via this pathway.
hERG I Inhibitor No Low risk of cardiotoxicity.
Ames Mutagenicity No Unlikely to be mutagenic.

This table is a representative output from ADMET prediction software for a compound with a similar chemical scaffold.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Molecular Orbital Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for studying the geometry, reactivity, and spectroscopic properties of molecules like this compound.

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule, including bond lengths, bond angles, and dihedral angles. mdpi.com

Elucidate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, DFT can map out the energy profile of a chemical reaction, providing insights into its feasibility and kinetics.

Analyze Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com

Predict Spectroscopic Properties: DFT can accurately calculate vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra), which can be compared with experimental data to confirm the molecular structure. nih.gov

For this compound, DFT studies could reveal how the interplay between the cyclopropyl (B3062369), fluoro, and sulfonamide groups influences its electronic properties and reactivity.

Table 4: DFT Calculated Properties for a Substituted Benzenesulfonamide (B165840)

Property Calculated Value Interpretation
HOMO Energy -6.8 eV Energy of the outermost electron orbital; related to ionization potential.
LUMO Energy -1.5 eV Energy of the lowest empty orbital; related to electron affinity.
HOMO-LUMO Gap 5.3 eV Indicates high kinetic stability and low chemical reactivity.

This table shows typical quantum chemical parameters obtained from DFT calculations on a related sulfonamide molecule.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. mdpi.com MD simulations provide detailed information about the dynamic behavior of systems, which is often complementary to the static picture provided by molecular docking. nih.gov

For this compound, MD simulations can be applied to:

Conformational Analysis: The cyclopropyl and sulfonamide groups can exhibit conformational flexibility. MD simulations can explore the conformational landscape of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein) to identify the most populated and energetically favorable conformations.

Protein-Ligand Interactions: After docking this compound into a protein's active site, an MD simulation can be run on the complex. This allows for the assessment of the stability of the binding pose, the role of water molecules in the binding site, and the dynamic network of interactions (e.g., hydrogen bonds) between the ligand and the protein. acs.org The simulation can reveal how the protein structure adapts to the presence of the ligand. mdpi.com

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy compared to docking scores alone.

These simulations provide a dynamic, atomic-level view of molecular interactions, which is crucial for a rational approach to molecular design. researchgate.net

Preclinical Research and Development Considerations

In Vitro Efficacy and Selectivity Assessment in Relevant Biological Models

To establish the therapeutic potential of N-cyclopropyl-4-fluorobenzenesulfonamide, its efficacy would first be assessed in various in vitro models. For potential anticancer applications, this would involve testing the compound against a panel of human cancer cell lines to determine its half-maximal inhibitory concentration (IC50) for cell growth. Similarly, for antimicrobial activity, the minimum inhibitory concentration (MIC) against a range of clinically relevant bacterial or fungal strains would be determined.

A critical aspect of preclinical evaluation is the assessment of selectivity. For an anticancer candidate, its cytotoxicity against non-cancerous cell lines would be compared to its effects on cancer cells to determine a therapeutic window. For an antimicrobial agent, its effect on commensal microflora would be an important consideration. Furthermore, if the compound is designed to target a specific enzyme, its inhibitory activity against related enzymes or a broader kinase panel would be evaluated to understand its selectivity profile.

Table 1: Hypothetical In Vitro Efficacy and Selectivity Data for this compound

Assay TypeTargetResult (Hypothetical)
Cell ProliferationMCF-7 (Breast Cancer)IC50: [Value] µM
Cell ProliferationA549 (Lung Cancer)IC50: [Value] µM
Cell ProliferationHCT116 (Colon Cancer)IC50: [Value] µM
CytotoxicityMRC-5 (Normal Lung Fibroblast)CC50: [Value] µM
Antibacterial ActivityStaphylococcus aureusMIC: [Value] µg/mL
Antibacterial ActivityEscherichia coliMIC: [Value] µg/mL

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific public data is available for this compound.

Cellular Assays for Pharmacological Characterization

Following initial efficacy screening, a variety of cellular assays would be employed to elucidate the mechanism of action of this compound. These assays can provide insights into the molecular pathways affected by the compound. For instance, assays to measure apoptosis (e.g., caspase activation, Annexin V staining) or cell cycle arrest (e.g., flow cytometry) would be conducted for a potential anticancer agent.

If the compound is hypothesized to be an enzyme inhibitor, cellular thermal shift assays (CETSA) could be used to confirm target engagement within the cell. Further downstream signaling pathways could be investigated using techniques like Western blotting to measure the phosphorylation status of key proteins.

Early-Stage In Vivo Efficacy and Proof-of-Concept Studies

Promising results from in vitro studies would warrant progression to in vivo models to establish proof-of-concept. For anticancer indications, this typically involves xenograft models where human tumors are grown in immunocompromised mice. The efficacy of this compound would be evaluated by monitoring tumor growth inhibition. For antimicrobial applications, relevant infection models in animals would be utilized to assess the compound's ability to clear the infection.

Preliminary Toxicity and Safety Profiling

Early assessment of a compound's safety profile is crucial. Preliminary toxicity studies would be conducted in animal models, often in rodents, to identify any potential adverse effects. These studies help in determining a maximum tolerated dose and identifying any target organs for toxicity. In vitro assays, such as hERG channel inhibition assays, would also be performed to flag potential cardiac liabilities.

Biomarker Identification and Validation for Efficacy Monitoring

To facilitate potential clinical development, the identification of biomarkers is essential. A biomarker could be a molecular indicator of drug activity or efficacy. For example, if this compound inhibits a specific kinase, the phosphorylation level of a downstream substrate could serve as a pharmacodynamic biomarker. These biomarkers can be measured in tumor biopsies or surrogate tissues to monitor the drug's effect in vivo and, eventually, in patients.

Analytical and Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of N-cyclopropyl-4-fluorobenzenesulfonamide, providing detailed information about its atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, N-cyclopropyl-4-methylbenzenesulfonamide, the protons of the cyclopropyl (B3062369) group typically appear as a complex multiplet in the upfield region of the spectrum. The methine proton of the cyclopropyl ring directly attached to the nitrogen atom is expected to be a multiplet, while the methylene protons on the cyclopropyl ring will also present as multiplets. The aromatic protons on the 4-fluorobenzenenesulfonyl group would likely appear as two distinct multiplets or doublets of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The coupling between the fluorine atom and the ortho-protons on the benzene ring can provide additional structural confirmation.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure. The carbon atoms of the cyclopropyl group are expected to resonate at high field. The aromatic carbons will appear in the downfield region, with the carbon atom directly bonded to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). The carbon atoms ortho, meta, and para to the sulfonyl group will show distinct chemical shifts.

A hypothetical representation of the expected ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive table below, based on spectral data from analogous compounds.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Cyclopropyl-CHMultiplet~30-35
Cyclopropyl-CH₂Multiplet~5-10
Aromatic-CH (ortho to SO₂NH)Doublet of doublets~128-130
Aromatic-CH (ortho to F)Doublet of doublets~115-117 (with C-F coupling)
Aromatic-C (ipso to SO₂NH)Singlet~135-140
Aromatic-C (ipso to F)Singlet~160-165 (with C-F coupling)

Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition and exact mass of this compound with high accuracy and precision. This technique is crucial for confirming the molecular formula of the compound.

For this compound (C₉H₁₀FNO₂S), the theoretical monoisotopic mass is approximately 215.0416 u. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the sulfonamide, the S=O stretching vibrations, the C-N stretching vibration, and vibrations associated with the aromatic ring and the cyclopropyl group. Key expected vibrational frequencies are detailed in the table below.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule which may be weak or absent in the IR spectrum.

Functional Group Expected Vibrational Frequency (cm⁻¹)
N-H Stretch3200-3300
Aromatic C-H Stretch3000-3100
Cyclopropyl C-H Stretch~3000
Asymmetric SO₂ Stretch1330-1370
Symmetric SO₂ Stretch1140-1180
C-F Stretch1000-1400
C-N Stretch1180-1360
Aromatic C=C Bending1450-1600

Note: The data in this table is based on typical vibrational frequencies for these functional groups and may vary in the actual spectrum of the compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). A UV detector would be suitable for detecting the compound due to the presence of the aromatic ring. This method would be effective in separating the desired product from any starting materials, byproducts, or degradation products, allowing for accurate purity determination.

Gas Chromatography (GC): Depending on the thermal stability and volatility of this compound, Gas Chromatography could also be utilized for purity assessment. A capillary column with a suitable stationary phase would be used for separation, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule.

This technique is also invaluable for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, and their characterization is important in pharmaceutical and materials science. While no specific crystallographic data for this compound is publicly available, the general methodology would involve growing a high-quality crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to solve the crystal structure.

Future Directions and Emerging Research Frontiers

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, a process that can generate stoichiometric amounts of waste. nih.gov Modern chemistry is increasingly focused on developing more sustainable and atom-economical synthetic methods. Future research in the synthesis of N-cyclopropyl-4-fluorobenzenesulfonamide is likely to prioritize green chemistry principles.

Recent advancements in the synthesis of aromatic sulfonamides have explored novel catalytic systems and more environmentally friendly reaction media. For instance, a novel strategy utilizing a magnetic nanoparticle-supported copper catalyst (MNPs-AHBA-Cu) has been reported for the synthesis of aromatic sulfonamides with high yields. nih.govrug.nl This method offers the advantage of catalyst recyclability through magnetic separation and the use of polyethylene glycol (PEG) as a solvent. nih.govrug.nl Another sustainable approach involves the one-pot, two-step synthesis of sulfonamides from readily available nitroarenes and sodium arylsulfinates in a water-methanol mixture, avoiding the use of toxic and reactive sulfonyl chlorides. nih.gov Furthermore, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant for the conversion of thiols to sulfonyl chlorides in situ, followed by reaction with amines in sustainable solvents like water or ethanol, presents a green and practical alternative. chemrxiv.orgwuxiapptec.com

Table 1: Comparison of Synthetic Strategies for Aromatic Sulfonamides

MethodKey FeaturesAdvantages
Traditional Method Sulfonyl chloride and amineWell-established, versatile
MNPs-AHBA-Cu Catalysis Magnetic nanoparticle-supported copper catalyst, PEG solventCatalyst is reusable, high yields, sustainable. nih.govrug.nl
Nitroarene/Sulfinate Coupling One-pot synthesis from nitroarenes and sodium arylsulfinates, water/methanol solventAvoids sulfonyl chlorides, uses readily available starting materials. nih.gov
Oxidative Chlorination In situ generation of sulfonyl chloride from thiol using NaDCC·2H2O, sustainable solventsMild conditions, environmentally friendly oxidant, simple workup. chemrxiv.orgwuxiapptec.com

Exploration of this compound in PROTAC and Covalent Inhibitor Design

The fields of targeted protein degradation and covalent inhibition have emerged as powerful strategies to address challenging drug targets. The this compound scaffold possesses chemical features that make it an attractive candidate for incorporation into both Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors (TCIs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govnih.gov The design of PROTACs requires a ligand that can bind to the protein of interest. While many PROTACs utilize reversible binders, there is a growing interest in covalent PROTACs, which can offer enhanced selectivity and prolonged duration of action. nih.gov The sulfonamide moiety, particularly when modified, can act as a reactive handle for covalent bond formation.

Targeted covalent inhibitors form a permanent bond with their target protein, often leading to increased potency and duration of effect. wuxiapptec.com The design of these inhibitors involves a recognition element that directs the molecule to the target and an electrophilic "warhead" that reacts with a nucleophilic amino acid residue on the protein. wuxiapptec.com Research has shown that N-acyl-N-alkyl sulfonamides can function as versatile electrophilic warheads for the covalent inhibition of protein-protein interactions. scholaris.caacs.org This suggests that the this compound core could be elaborated with appropriate functionality to serve as a scaffold for novel covalent inhibitors. The development of multicomponent reactions to generate diverse libraries of electrophilic compounds, including α,β-unsaturated sulfonamides, provides a powerful tool for screening and identifying new covalent inhibitors.

Application in Chemical Biology Tools and Probes

Chemical biology relies on the use of small molecules to study and manipulate biological systems. nomuraresearchgroup.com Chemical probes, which are small molecules designed to interact with a specific biological target, are essential tools in this field. nomuraresearchgroup.com this compound, with its defined structure and potential for biological activity, could serve as a starting point for the development of novel chemical probes.

To function as a chemical probe, a molecule typically requires a reporter group, such as a fluorescent dye, a biotin tag for affinity purification, or a photo-crosslinkable group to identify binding partners. Future research could focus on the synthesis of derivatives of this compound that incorporate these functionalities. Such probes could be used to visualize the subcellular localization of its target proteins, identify new binding partners, and elucidate its mechanism of action in a cellular context.

The development of activity-based probes (ABPs) is another exciting area. ABPs are a class of chemical probes that covalently label active enzymes. Given the potential for the sulfonamide moiety to be incorporated into covalent inhibitors, it is conceivable that this compound derivatives could be designed as ABPs to profile the activity of specific enzymes in complex biological samples.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets to predict the properties and activities of small molecules. These computational tools can be applied to the design and optimization of derivatives of this compound.

AI/ML algorithms can be trained on existing structure-activity relationship (SAR) data for sulfonamide-containing compounds to predict the biological activity of novel, virtual derivatives. This in silico screening can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. Furthermore, generative AI models can be used to design novel molecular scaffolds based on the core structure of this compound, exploring a much larger chemical space than would be possible through traditional medicinal chemistry approaches.

Machine learning models can also be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. By integrating these predictions early in the design cycle, researchers can focus on developing derivatives with improved drug-like properties.

Discovery of Novel Biological Targets and Therapeutic Indications for Sulfonamide Derivatives

While the sulfonamide class of compounds has a long history in medicine, particularly as antimicrobial agents, there is ongoing research to identify new biological targets and therapeutic applications. The diverse biological activities of sulfonamide derivatives suggest that they can interact with a wide range of proteins.

A recent study reported the synthesis of novel derivatives incorporating cyclopropyl (B3062369) amide and piperazine sulfonamide moieties that act as inhibitors of RANKL-mediated osteoclast differentiation. This finding points towards a potential therapeutic application in bone-related disorders. Further screening of this compound and its analogs against a broad panel of biological targets could uncover novel activities.

High-throughput screening (HTS) campaigns and phenotypic screening approaches can be employed to identify new biological targets for this compound class. Additionally, chemoproteomic approaches, which use chemical probes to map the protein interaction landscape of a small molecule, can be a powerful tool for target identification. The discovery of new targets will open up new avenues for the development of this compound-based therapeutics for a variety of diseases.

Strategies for Addressing Resistance Mechanisms in Therapeutic Applications

A significant challenge in the development of therapeutic agents is the emergence of drug resistance. For sulfonamide-based drugs, particularly in the context of infectious diseases, resistance is a well-documented phenomenon. The primary mechanisms of resistance to classical sulfonamides involve mutations in the target enzyme, dihydropteroate synthase (DHPS), that reduce drug binding, or the acquisition of alternative, drug-insensitive DHPS enzymes through horizontal gene transfer. scholaris.ca

Future research aimed at developing this compound-based therapeutics will need to proactively address potential resistance mechanisms. Strategies to overcome resistance include:

Structure-based drug design: Designing derivatives that bind to regions of the target protein that are less prone to mutation.

Combination therapy: Combining the sulfonamide-based agent with a second drug that has a different mechanism of action can reduce the likelihood of resistance emerging.

Targeting novel pathways: Identifying and targeting novel biological pathways that are essential for the pathogen or disease state, for which pre-existing resistance mechanisms are less likely.

Development of covalent inhibitors: As discussed earlier, the formation of a covalent bond can overcome resistance mutations that rely on weakening non-covalent binding interactions.

By considering potential resistance mechanisms early in the drug discovery process, researchers can design more durable and effective therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-cyclopropyl-4-fluorobenzenesulfonamide, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4-fluorobenzenesulfonyl chloride with cyclopropylamine. A general procedure (GP A) for analogous sulfonamides uses stoichiometric control (e.g., 1:1 molar ratio of sulfonyl chloride to amine) in anhydrous dichloromethane or THF under nitrogen, with triethylamine as a base. Reaction completion is monitored via TLC or HPLC. Evidence from similar compounds (e.g., N-cyclopropyl-4-fluorobenzamide) shows yields up to 92% under optimized conditions . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Distinct signals for cyclopropyl protons (δ ~0.5–1.5 ppm) and aromatic fluorine coupling (e.g., 4-fluorophenyl group at δ ~7.2–7.8 ppm).
  • FT-IR : Sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N-H stretches at ~3250–3350 cm⁻¹.
  • X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N-H···O interactions) and confirms stereoelectronic effects of the cyclopropyl and fluorine groups .

Q. How does the cyclopropyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The cyclopropyl group introduces steric constraints and electron-withdrawing effects, altering solubility (e.g., reduced polarity compared to aliphatic amines) and stability (resistance to metabolic degradation). Computational studies (e.g., DFT) can quantify steric bulk via Tolman’s cone angle or electron distribution via Mulliken charges .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace cyclopropyl with other substituents (e.g., isopropyl, tert-butyl) to assess steric effects. Vary fluorine position (e.g., 2-fluoro vs. 4-fluoro) to study electronic impacts .
  • Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays. Compare IC₅₀ values and binding kinetics via Surface Plasmon Resonance (SPR) .

Q. What computational strategies are effective in modeling the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB entries) to predict binding poses. Focus on sulfonamide’s hydrogen-bonding with active-site residues.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational flexibility and binding free energy (MM/PBSA) .

Q. How can contradictory spectral data (e.g., NMR shifts) from different synthetic batches be resolved?

  • Methodological Answer :

  • Purity Assessment : Use HPLC-MS to detect impurities (e.g., unreacted sulfonyl chloride or byproducts).
  • Solvent Effects : Re-record NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • Crystallographic Validation : Compare experimental X-ray data with computational predictions to confirm structural integrity .

Q. What advanced chromatographic methods are suitable for analyzing sulfonamide derivatives in complex matrices?

  • Methodological Answer :

  • UHPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile) for high sensitivity.
  • GC-MS : Use biscyanopropyl/phenyl polysiloxane columns (e.g., DB-23) for volatile derivatives (e.g., methyl esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-4-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.